Technical Whitepaper: 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine (CAS 1283657-88-4) in Rational Drug Design
Technical Whitepaper: 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine (CAS 1283657-88-4) in Rational Drug Design
Executive Summary
In modern medicinal chemistry, the transition from hit to lead relies heavily on the strategic selection of advanced building blocks. 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine (CAS 1283657-88-4) is a highly specialized, fluorinated heterocyclic scaffold designed to project pharmacophores into deep, hydrophobic binding pockets while maintaining optimal physicochemical properties. This whitepaper provides an in-depth technical analysis of this building block, deconstructing its structural rationale, detailing its physicochemical profile, and establishing a self-validating experimental workflow for its incorporation into complex drug candidates.
Structural Deconstruction & Medicinal Chemistry Rationale
The architecture of CAS 1283657-88-4 is engineered to address common liabilities in drug discovery, such as rapid metabolic clearance and poor membrane permeability. As an Application Scientist, I evaluate this scaffold based on three synergistic structural features:
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The Tetrahydropyran (Oxane) Core: Acting as a rigid bioisostere of cyclohexane, the tetrahydropyran (THP) ring introduces an oxygen atom that serves as a hydrogen-bond acceptor. This subtle modification lowers the overall lipophilicity (logP) compared to its carbocyclic counterpart, thereby modulating the pKa of adjacent functional groups and significantly improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidate (1[1]).
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The Trifluoromethyl (-CF3) Group: Positioned para on the phenyl ring, the -CF3 group is a powerful electron-withdrawing moiety. It enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at a traditional metabolic hotspot. Furthermore, the broad hydrophobic domain of the -CF3 group increases membrane permeability and facilitates tight binding in lipophilic protein pockets (2[2]).
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The Primary Methanamine Handle: The -CH2-NH2 group provides a versatile vector for derivatization (e.g., amide coupling, reductive amination). However, because it is attached to C4 of the oxane ring—a fully substituted quaternary carbon—the amine exists in a highly sterically hindered "neopentyl-like" environment. This structural reality dictates the choice of synthetic methodologies used downstream.
Figure 1: Pharmacophore deconstruction and medicinal chemistry rationale for CAS 1283657-88-4.
Physicochemical Profile
To ensure rigorous experimental design, the foundational physicochemical properties of the building block must be established prior to synthesis ().
| Property | Value |
| Chemical Name | 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine |
| CAS Registry Number | 1283657-88-4 |
| Linear Formula | C13H16F3NO |
| Molecular Weight | 259.27 g/mol |
| Purity | ≥97% (Typical Commercial Specification) |
| Structural Class | Fluorinated Heterocyclic Building Block |
Synthetic Application: Overcoming Steric Hindrance
The most common application for this building block is its incorporation into a larger scaffold via amide bond formation. As noted in the structural deconstruction, the primary amine is attached to a neopentyl-like quaternary center. Standard carbodiimide coupling reagents (like EDC/HOBt) often result in sluggish kinetics, poor yields, and incomplete conversion when faced with such severe steric bulk.
Causality in Reagent Selection: To overcome this, the uronium salt-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the optimal choice. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The presence of the nitrogen atom in the HOAt ring accelerates the coupling step via a neighboring group effect, effectively driving the reaction to completion even with sterically hindered amines (3[3], 4[4]).
Figure 2: Self-validating workflow for HATU-mediated amide coupling with neopentyl-like amines.
Self-Validating Experimental Protocol: HATU-Mediated Amide Bond Formation
This protocol is designed as a self-validating system; every step includes a chemical rationale and an in-process control to ensure reproducibility and high fidelity.
Reagents Required:
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Carboxylic Acid of interest (1.0 equiv)
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CAS 1283657-88-4 (1.1 equiv)
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HATU (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Pre-activation Phase: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath. Rationale: Cooling prevents thermal degradation of the highly reactive active ester.
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Ester Generation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at 0 °C for 10 minutes. Rationale: The non-nucleophilic base deprotonates the acid, allowing it to attack HATU and form the OAt-active ester. The 10-minute pre-activation ensures complete conversion before the sterically hindered amine is introduced.
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Nucleophilic Attack: Add CAS 1283657-88-4 (1.1 equiv) to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours.
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In-Process Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the carboxylic acid peak and the emergence of the desired product mass[M+H]+.
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Aqueous Workup (The Validation Purge): Quench the reaction with water and dilute with Ethyl Acetate (EtOAc).
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Wash the organic layer with 1M aqueous HCl. Rationale: This selectively protonates and removes unreacted CAS 1283657-88-4 and DIPEA into the aqueous layer.
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Wash with saturated aqueous NaHCO3. Rationale: This deprotonates and removes unreacted carboxylic acid and the HOAt byproduct.
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Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (typically a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure amide.
Analytical Characterization & Orthogonal Validation
To definitively confirm the structural integrity of the synthesized derivative, orthogonal analytical techniques must be employed:
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LC-MS (ESI+): Confirm the exact mass of the product. The presence of the trifluoromethyl group often results in distinct ionization patterns, but a clear [M+H]+ peak should be the primary diagnostic target.
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^1H NMR (400 MHz, CDCl3 or DMSO-d6):
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Amide Proton: Look for a new downfield triplet or broad singlet (approx. 7.5 - 8.5 ppm) corresponding to the newly formed -NH- amide bond.
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Methylene Shift: The -CH2- protons adjacent to the amine in the starting material will shift downfield (typically by 0.5 - 1.0 ppm) upon conversion to the amide.
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Aromatic Region: The para-substituted trifluoromethylphenyl group will present as a characteristic AB quartet (or two distinct doublets) integrating to 4 protons in the 7.4 - 7.8 ppm range.
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^19F NMR (376 MHz): A sharp, diagnostic singlet around -62.0 to -63.0 ppm will confirm the retention and integrity of the -CF3 group.
References
- Title: (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2h-pyran-4-yl)
- Source: pharmablock.
- Source: mdpi.
- Source: benchchem.
- Source: chempep.











